molecular formula C15H18O3 B1613223 cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-20-0

cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1613223
CAS No.: 733740-20-0
M. Wt: 246.30 g/mol
InChI Key: YJKRDFOFRNIAIY-NEPJUHHUSA-N
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Description

“Cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-20-0 and a molecular weight of 246.31 . The IUPAC name for this compound is (1R,2S)-2-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18O3/c1-9-5-3-6-10(2)13(9)14(16)11-7-4-8-12(11)15(17)18/h3,5-6,11-12H,4,7-8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.

Scientific Research Applications

Analytical Method Development

A study described the development of an analytical method for determining major metabolites of synthetic pyrethroids in human urine, involving cis-, and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid and others. The method employs solid-phase extraction followed by gas chromatography-tandem mass spectrometry, providing a tool for monitoring exposure to pyrethroids, which are common active ingredients in insecticides (Arrebola et al., 1999).

Synthetic Organic Chemistry

In the field of synthetic organic chemistry, a study reported on the palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids. This method demonstrated the remarkable influence of ligand nature on the reaction, enabling high turnover numbers and good yields for the synthesis of complex organic molecules (Feuerstein et al., 2001).

Environmental Monitoring

Another research focus is on environmental monitoring, where a high-performance liquid chromatography–tandem mass spectrometry method was described for quantifying urinary metabolites of synthetic pyrethroid insecticides. This work highlights the importance of monitoring for exposure to these widely used chemicals (Baker et al., 2004).

Medicinal Chemistry

In medicinal chemistry, the exploration of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers was discussed. This research involved the reaction of racemic cis-2-amino-1-cyclopentane- or -cyclohexane-1-carboxylic acid with (R)-α-methylbenzylamine, highlighting the process of creating homochiral amides for potential therapeutic applications (Szakonyi et al., 1998).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves the reaction of 2,6-dimethylbenzoyl chloride with cyclopentadiene to form cis-2-(2,6-dimethylbenzoyl)cyclopentene. This intermediate is then oxidized to cis-2-(2,6-dimethylbenzoyl)cyclopentanone, which is subsequently converted to the final product through a carboxylation reaction.", "Starting Materials": [ "2,6-dimethylbenzoyl chloride", "cyclopentadiene", "sodium hydroxide", "sodium hypochlorite", "carbon dioxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Addition of cyclopentadiene to 2,6-dimethylbenzoyl chloride in the presence of sodium hydroxide to form cis-2-(2,6-dimethylbenzoyl)cyclopentene.", "Step 2: Oxidation of cis-2-(2,6-dimethylbenzoyl)cyclopentene with sodium hypochlorite to form cis-2-(2,6-dimethylbenzoyl)cyclopentanone.", "Step 3: Carboxylation of cis-2-(2,6-dimethylbenzoyl)cyclopentanone with carbon dioxide in the presence of water and a base catalyst to form cis-2-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid.", "Step 4: Purification of the final product through extraction with diethyl ether and recrystallization." ] }

CAS No.

733740-20-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(1S,2R)-2-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H18O3/c1-9-5-3-6-10(2)13(9)14(16)11-7-4-8-12(11)15(17)18/h3,5-6,11-12H,4,7-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1

InChI Key

YJKRDFOFRNIAIY-NEPJUHHUSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCC[C@@H]2C(=O)O

SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCCC2C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCCC2C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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